4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
Description
4-[4-(Trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a benzothiazine derivative characterized by a 1,4-benzothiazine core substituted with a trifluoromethoxy-phenyl group at position 4 and a cyano group at position 2. This compound belongs to a class of heterocyclic molecules with applications in medicinal chemistry, particularly for their structural versatility and ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions .
Properties
IUPAC Name |
1,1-dioxo-4-[4-(trifluoromethoxy)phenyl]-1λ6,4-benzothiazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3N2O3S/c17-16(18,19)24-12-7-5-11(6-8-12)21-10-13(9-20)25(22,23)15-4-2-1-3-14(15)21/h1-8,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMONWVGOWTTFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C#N)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method involves the electrochemical polymerization of 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles, which are then further reacted to form the desired compound . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. The electron-withdrawing trifluoromethoxy group can influence the reactivity of the compound, making it more susceptible to nucleophilic substitution reactions. Common reagents used in these reactions include halogens, nucleophiles, and oxidizing agents . Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the benzene ring or the benzothiazine structure .
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Compounds with similar structures have been reported to exhibit anticancer properties. The benzothiazine core is known for its ability to inhibit tumor growth by interfering with cell cycle regulation and apoptosis pathways.
- Antimicrobial Properties : Research indicates that derivatives of benzothiazines possess antimicrobial activity against a range of pathogens. The trifluoromethoxy substitution may enhance this effect by improving solubility and membrane permeability.
- CNS Activity : The piperidine moiety often associated with benzothiazines suggests potential central nervous system (CNS) activity. Compounds in this class are being explored for their effects on neurological disorders, including depression and anxiety.
Synthetic Applications
The compound can be synthesized using multicomponent reactions (MCRs) which allow for efficient creation of complex molecules with high atom economy. The synthesis pathways often involve the reaction of benzothiazine derivatives with trifluoromethylating agents, leading to compounds with enhanced biological activities.
Case Studies and Research Findings
Several studies have investigated the biological activities associated with this compound and its derivatives:
- A study published in Molecular Pharmacology highlighted the anticancer properties of benzothiazine derivatives, demonstrating their ability to inhibit specific kinases involved in cancer progression.
- Another research article in Journal of Medicinal Chemistry discussed the synthesis of trifluoromethylated benzothiazines and their enhanced antimicrobial activities against resistant strains of bacteria.
These findings underscore the potential applications of 4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide in drug discovery and development.
Mechanism of Action
The mechanism of action of 4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity to various receptors and enzymes, potentially leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the 1,4-Benzothiazine Family
Compound A : 4-(3-Bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide ()
- Key Differences :
- Substituents: Bromine (electron-withdrawing) at the 3-position of the phenyl ring vs. trifluoromethoxy (strongly electron-withdrawing due to -OCF₃) at the 4-position.
- Additional Fluorine: A fluorine atom at position 6 on the benzothiazine core, absent in the target compound.
- Implications: The trifluoromethoxy group in the target compound may improve metabolic stability and lipophilicity compared to bromine, enhancing bioavailability .
Comparison with 1,2-Benzothiazine Derivatives
Compound B : Methyl 4-ethoxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide ()
- Key Differences: Core Structure: 1,2-Benzothiazine (thiazine nitrogen at position 2) vs. 1,4-benzothiazine (nitrogen at position 4). Substituents: Ethoxy and methyl ester groups vs. trifluoromethoxy-phenyl and cyano groups.
- Implications: 1,2-Benzothiazines (e.g., meloxicam derivatives) are well-documented for anti-inflammatory activity, while 1,4-benzothiazines are less explored but may exhibit divergent pharmacological profiles due to structural isomerism . The cyano group in the target compound could enhance electrophilicity, enabling covalent interactions with biological nucleophiles (e.g., cysteine residues in enzymes).
Analytical and Physicochemical Properties
Pharmacological Potential
- 1,2-Benzothiazines : Meloxicam-related compounds () exhibit anti-inflammatory activity, with Relative Retention Times (RRT) of 350 nm and Relative Response Factors (RRF) up to 1.9, indicating stability and detectability in analytical assays .
Biological Activity
4-[4-(Trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a complex organic compound belonging to the benzothiazine family. Its unique structure, characterized by the presence of a trifluoromethoxy group and a carbonitrile moiety, suggests potential biological activities that warrant detailed investigation.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioactivity. The compound's mechanism may involve:
- Enzyme inhibition : Binding to active sites of enzymes, thereby modulating their activity.
- Receptor interaction : Acting as an agonist or antagonist at specific receptor sites.
In Vitro Studies
Recent studies have evaluated the biological activity of related benzothiazine derivatives, providing insights into the potential effects of this compound:
- Anticonvulsant Activity : Compounds similar to the target compound have shown significant anticonvulsant properties in various models. For instance, derivatives demonstrated IC50 values in the low micromolar range against glutamate release .
- Anticancer Activity : Research indicates that benzothiazine derivatives can induce apoptosis in cancer cell lines. A study reported that related compounds exhibited cytotoxic effects with IC50 values lower than standard chemotherapeutics .
Example 1: Neuroprotective Effects
A study focusing on neurodegenerative diseases highlighted that certain benzothiazine derivatives could interfere with neurodegeneration processes. Specifically, compounds demonstrated the ability to reduce neuronal cell death in models of amyotrophic lateral sclerosis (ALS) by modulating glutamate release and enhancing neuronal survival pathways .
Example 2: Antimicrobial Properties
Another investigation assessed the antimicrobial activity of benzothiazine derivatives against various bacterial strains. The results indicated that some compounds exhibited significant inhibition against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
Biological Activity Summary Table
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzothiazines. The presence of electron-withdrawing groups like trifluoromethoxy enhances potency by increasing electron density at reactive sites.
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethoxy | Increases lipophilicity and enzyme affinity |
| Carbonitrile | Enhances interaction with biological targets |
Q & A
Q. What are the recommended synthetic routes for 4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide?
Answer: The compound is synthesized via multi-step reactions, typically involving:
- Cyclocondensation : Reacting substituted aniline derivatives with sulfur-containing reagents to form the benzothiazine core.
- Functionalization : Introducing the trifluoromethoxy group via nucleophilic substitution or coupling reactions. For example, 4-(trifluoromethoxy)benzoyl chloride (a reagent listed in ) can serve as a precursor .
- Oxidation : Sulfur atoms in the benzothiazine ring are oxidized to 1,1-dioxide using agents like meta-chloroperbenzoic acid (mCPBA) .
- Cyanidation : The carbonitrile group is introduced via cyano-substitution at the 2-position using potassium cyanide under controlled conditions .
Q. Key Considerations :
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Reaction monitoring by TLC and NMR spectroscopy.
Q. How is the compound structurally characterized to confirm its identity and purity?
Answer:
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software for refinement ) provides definitive proof of molecular geometry, including bond angles, dihedral angles, and packing interactions .
- Spectroscopic Methods :
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages are matched to theoretical values (±0.4%).
Advanced Questions
Q. How can researchers resolve contradictions in pharmacological data across studies, such as variations in KATP_{ATP}ATP channel activation efficacy?
Answer: Contradictions often arise from differences in:
- Experimental Models : Primary cell assays (e.g., pancreatic β-cells) vs. heterologous expression systems (e.g., HEK293 cells expressing Kir6.2/SUR1) .
- Compound Purity : Impurities (>95% purity required; verify via HPLC with acetonitrile/water mobile phases ).
- Assay Conditions : Ionic strength, temperature, and co-administered agents (e.g., ATP concentration in patch-clamp studies) .
Q. Methodological Recommendations :
Q. What computational strategies are effective for predicting structure-activity relationships (SAR) in benzothiazine derivatives?
Answer:
- Molecular Docking : Simulate binding to K channel subunits (e.g., SUR1) using software like AutoDock Vina. Key interactions include hydrogen bonding with the carbonitrile group and hydrophobic contacts with the trifluoromethoxy-phenyl moiety .
- QSAR Modeling :
- MD Simulations : Assess dynamic stability of ligand-channel complexes over 100-ns trajectories (AMBER or GROMACS).
Example SAR Insight :
Derivatives with electron-withdrawing groups (e.g., -CF) at the 4-phenyl position enhance K activation by 2.3-fold compared to electron-donating groups (-OCH) .
Q. How can researchers optimize the introduction of the trifluoromethoxy group during synthesis?
Answer:
Q. What analytical methods are critical for assessing stability under physiological conditions?
Answer:
- Forced Degradation Studies :
- Hydrolysis : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; monitor by HPLC.
- Oxidation : Treat with HO (3% v/v) and track sulfone degradation .
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed carbonitrile to carboxylic acid).
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset >200°C suggests suitability for long-term storage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
